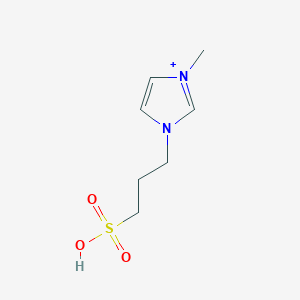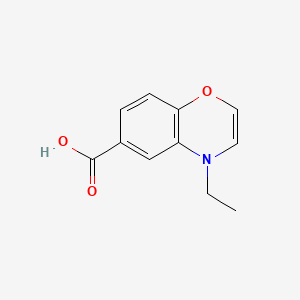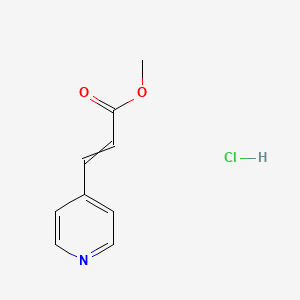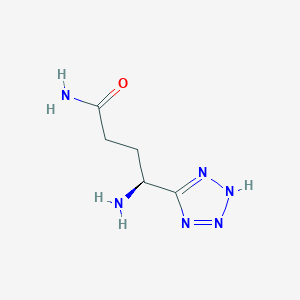
(r)-2,2-Dimethylcyclopropanecarboxylic acid chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is an organic compound with the functional group −C(=O)Cl. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is typically synthesized from its corresponding carboxylic acid, ®-2,2-Dimethylcyclopropanecarboxylic acid. The most common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
R-COOH+SOCl2→R-COCl+SO2+HCl
In this reaction, the carboxylic acid reacts with thionyl chloride, resulting in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of acid chlorides often involves the use of phosgene (COCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2-Dimethylcyclopropanecarboxylic acid chloride undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Aminolysis: Reacts with ammonia or amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Reduction: Can be reduced to the corresponding aldehyde or alcohol.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Amines: For aminolysis reactions.
Alcohols: For alcoholysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
Carboxylic Acids: From hydrolysis.
Amides: From aminolysis.
Esters: From alcoholysis.
Aldehydes/Alcohols: From reduction.
Applications De Recherche Scientifique
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: In the preparation of polymers and advanced materials.
Biochemistry: For the modification of biomolecules and the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyl Chloride (CH₃COCl)
- Benzoyl Chloride (C₆H₅COCl)
- Propionyl Chloride (C₂H₅COCl)
Uniqueness
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and affects its reactivity. This makes it distinct from other acyl chlorides, which typically do not have such strained ring systems .
Propriétés
Numéro CAS |
500906-25-2 |
|---|---|
Formule moléculaire |
C6H9ClO |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
(1R)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |
Clé InChI |
QQNQOWHUBGUGQI-BYPYZUCNSA-N |
SMILES isomérique |
CC1(C[C@H]1C(=O)Cl)C |
SMILES canonique |
CC1(CC1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)




![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)

![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)



![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)

